molecular formula C20H32BrNO4 B10831640 Sch 1000 (bromide hydrate)

Sch 1000 (bromide hydrate)

Cat. No.: B10831640
M. Wt: 430.4 g/mol
InChI Key: KEWHKYJURDBRMN-BXBUDBIISA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ipratropium bromide hydrate involves the esterification of tropic acid with isopropyl bromide in the presence of a base. The reaction typically occurs under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of ipratropium bromide hydrate follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ipratropium bromide hydrate primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield alcohols, while oxidation reactions can produce carboxylic acids .

Scientific Research Applications

Ipratropium bromide hydrate is extensively used in scientific research due to its pharmacological properties. It is employed in studies related to:

    Chemistry: Investigating the reactivity and stability of muscarinic receptor antagonists.

    Biology: Understanding the role of muscarinic receptors in various physiological processes.

    Medicine: Developing treatments for respiratory conditions such as chronic obstructive pulmonary disease and asthma.

    Industry: Formulating inhalation therapies and other pharmaceutical products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ipratropium bromide hydrate is unique due to its specific binding affinities for the M1, M2, and M3 receptors, making it highly effective in relaxing smooth muscles without significant systemic side effects. Its rapid onset of action and suitability for inhalation therapy further distinguish it from other similar compounds .

Properties

Molecular Formula

C20H32BrNO4

Molecular Weight

430.4 g/mol

IUPAC Name

[(5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide;hydrate

InChI

InChI=1S/C20H30NO3.BrH.H2O/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H;1H2/q+1;;/p-1/t16-,17?,18?,19?,21?;;/m0../s1

InChI Key

KEWHKYJURDBRMN-BXBUDBIISA-M

Isomeric SMILES

CC(C)[N+]1([C@H]2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-]

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-]

Origin of Product

United States

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